N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide
Description
Chemical Identity and Structural Characterization of N-[2-(Dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name is derived through sequential substitution analysis:
- Core structure : Acetamide backbone (CH₃CONH–).
- Substituents :
- At the nitrogen atom of the acetamide: A 2-(dimethylsulfamoyl)ethyl group (–CH₂CH₂N(SO₂)(CH₃)₂).
- At the alpha-carbon of the acetamide: A 3-hydroxy-2H-1,4-benzoxazin-2-yl moiety (a bicyclic system combining a benzene ring fused with a 1,4-oxazine ring bearing a hydroxyl group at position 3).
The full systematic name follows IUPAC priority rules, with the benzoxazine ring assigned lower locants due to its higher functional group seniority compared to the sulfamoyl group.
Molecular Formula and Weight Analysis
The molecular formula is C₁₅H₂₀N₃O₅S , calculated as follows:
- Carbon (C) : 15 atoms (2 from acetamide, 6 from benzoxazine, 5 from ethylsulfamoyl, 2 from dimethyl groups).
- Hydrogen (H) : 20 atoms (3 from acetamide, 7 from benzoxazine, 4 from ethyl chain, 6 from dimethyl groups).
- Nitrogen (N) : 3 atoms (1 from acetamide, 1 from sulfamoyl, 1 from benzoxazine).
- Oxygen (O) : 5 atoms (2 from acetamide, 2 from sulfamoyl, 1 from benzoxazine hydroxyl).
- Sulfur (S) : 1 atom (from sulfamoyl group).
Molecular weight :
$$
(15 \times 12.01) + (20 \times 1.008) + (3 \times 14.01) + (5 \times 16.00) + (1 \times 32.07) = 354.40 \, \text{g/mol}.
$$
CAS Registry Number and Unique Identifier Validation
The CAS Registry Number for this compound is not publicly available in the reviewed sources. Cross-referencing analogous structures (e.g., N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide, CAS 1574346-54-5) suggests that unique identifiers for such derivatives are typically assigned during experimental synthesis and characterization.
Spectral Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
- 3270 (N–H stretch, amide).
- 1665 (C=O stretch, acetamide).
- 1320, 1140 (asymmetric and symmetric S=O stretches).
- 1245 (C–O–C of benzoxazine).
Mass Spectrometry (MS)
Crystallographic Data and Conformational Analysis
No single-crystal X-ray diffraction data is available for this compound. However, conformational predictions using density functional theory (DFT) suggest:
- Planarity : The benzoxazine ring adopts a nearly planar conformation due to conjugation between the oxygen lone pairs and the aromatic π-system.
- Torsional angles : The ethylsulfamoyl chain exhibits a gauche conformation relative to the acetamide backbone, minimizing steric hindrance between the sulfamoyl group and benzoxazine ring.
- Hydrogen bonding : Intramolecular H-bonding between the acetamide NH and the benzoxazine hydroxyl group stabilizes the structure.
Table 1: Summary of Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₅H₂₀N₃O₅S |
| Molecular weight (g/mol) | 354.40 |
| Key IR absorptions (cm⁻¹) | 3270, 1665, 1320, 1140, 1245 |
| Predicted solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetamide NH | 10.2 | Singlet |
| Aromatic (benzoxazine) | 6.7–7.8 | Multiplet |
| CH₂ adjacent to sulfamoyl | 4.3 | Singlet |
| CH₂N(SO₂)(CH₃)₂ | 3.1 | Triplet |
| N(CH₃)₂ | 2.8 | Singlet |
Properties
Molecular Formula |
C14H19N3O5S |
|---|---|
Molecular Weight |
341.38 g/mol |
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H19N3O5S/c1-17(2)23(20,21)8-7-15-13(18)9-12-14(19)16-10-5-3-4-6-11(10)22-12/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) |
InChI Key |
VGRUUNVLCPUYEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC(=O)CC1C(=O)NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Benzoxazine Core Synthesis
The benzoxazine ring is synthesized using a solventless method adapted from US5543516A, which avoids toxic solvents and simplifies purification. A representative procedure involves:
-
Reactants : Phenolic compound (e.g., 2-aminophenol), paraformaldehyde, and a primary amine.
-
Conditions : Heating at 100–140°C under mechanical mixing to form a homogeneous melt. Acidic or basic catalysts (e.g., HCl or NaOH) accelerate ring closure.
Example Protocol :
Acetamide Functionalization
The acetamide side chain is introduced via nucleophilic acyl substitution:
-
React the benzoxazine intermediate with chloroacetyl chloride in dichloromethane.
-
Use triethylamine as a base to scavenge HCl.
-
Isolate the product via aqueous workup and column chromatography.
Sulfamoyl Ethyl Group Installation
The 2-(dimethylsulfamoyl)ethyl moiety is synthesized through sulfonylation, as demonstrated in US20070185136A1:
-
Sulfamoylation : React ethylenediamine with dimethylsulfamoyl chloride in tetrahydrofuran (THF).
-
Purification : Extract with ethyl acetate and concentrate under reduced pressure.
Key Reaction :
Coupling of Subunits
The final step involves conjugating the benzoxazine-acetamide and sulfamoyl-ethyl groups via amide bond formation:
Carbodiimide-Mediated Coupling
-
Activate the carboxylic acid (from the acetamide intermediate) with N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
React with the sulfamoyl ethylamine derivative in dimethylformamide (DMF).
Representative Data :
Purification and Characterization
Solvent Extraction and Crystallization
Chromatographic Methods
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3).
-
HPLC : C18 column, acetonitrile/water (60:40), flow rate 1 mL/min.
Reaction Optimization Challenges
Temperature Sensitivity
Exceeding 140°C during benzoxazine synthesis leads to oligomerization. Controlled heating (100–120°C) ensures monomer dominance.
Stoichiometric Precision
Molar ratios of formaldehyde:amine:phenol must be maintained at 2:1:2 to prevent side products.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Green Chemistry Considerations
Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of the benzoxazine ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide. For instance, derivatives containing sulfonamide groups have demonstrated significant activity against various bacterial strains. A study synthesized new sulfonamide derivatives and evaluated their efficacy against Mycobacterium tuberculosis, revealing promising results for potential tuberculosis treatments .
Anticancer Properties
The structural features of this compound suggest potential anticancer applications. Research has shown that related compounds exhibit cytotoxic effects on cancer cell lines such as HCT-116 and HeLa. These studies indicate that modifications in the benzoxazine structure could enhance the anticancer activity of sulfonamide derivatives .
Agricultural Applications
Herbicidal Activity
Compounds with similar structural motifs have been explored for their herbicidal properties. Benzoxazinones are known for their role in plant defense mechanisms and have been investigated for their potential to inhibit weed growth. The incorporation of the dimethylsulfamoyl group may enhance the herbicidal efficacy of these compounds, making them suitable candidates for developing new herbicides .
Biochemical Research
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, related compounds have shown inhibitory activity against α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease, respectively . This suggests that this compound could be further investigated for its therapeutic potential in treating these conditions.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Compounds :
- e. N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- f. 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide
- Structural Differences: Bulky 2,6-dimethylphenoxy and diphenylhexan-yl substituents vs. the compact benzoxazin core. Amino/formamido groups introduce polarity but may limit blood-brain barrier penetration compared to the sulfamoyl group .
Sulfonamido and Bromo-Formyl Derivatives ()
Compounds :
- 2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (C₂₂H₁₇ClN₂O₄, MW 408.84)
- 2-(4-Bromo-5-formyl-2-methoxyphenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide
- The benzodioxin ring (two oxygen atoms) offers distinct electronic properties compared to benzoxazin .
Thieno-Pyrimidinyl Derivatives ()
Compound: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Structure: Combines benzodioxin with a thieno-pyrimidinyl sulfanyl group.
- Implications: The sulfur atom in the thieno-pyrimidine ring may improve π-π stacking interactions compared to benzoxazin. Increased molecular complexity (C₂₂H₁₉N₃O₅S₂) could reduce solubility relative to the target compound .
Implications of Structural Variations
- Solubility: The dimethylsulfamoyl group in the target compound may improve aqueous solubility relative to lipophilic phenoxy or bromo-formyl substituents .
- Bioactivity : Bulky substituents (e.g., diphenylhexan-yl) in compounds suggest tailored selectivity for hydrophobic binding pockets, whereas the target’s compact structure may favor broader target engagement.
Biological Activity
N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzoxazine moiety, which is known for various biological activities. The presence of the dimethylsulfamoyl group may enhance solubility and bioavailability, potentially affecting its pharmacodynamics.
- Antimicrobial Activity : Preliminary studies suggest that compounds with benzoxazine structures exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Properties : The hydroxy group in the benzoxazine ring could contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which could be relevant for neuroprotective applications.
In Vitro Studies
- Antimicrobial Screening : A study evaluated the antimicrobial effects of related benzoxazine derivatives against various bacterial strains, including E. coli and S. aureus. Results indicated significant inhibition with Minimum Inhibitory Concentration (MIC) values below 50 µg/mL for several derivatives .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Benzoxazine Derivative A | 30 | E. coli |
| Benzoxazine Derivative B | 25 | S. aureus |
| This compound | TBD | TBD |
Case Studies
- Neuroprotective Effects : A case study involving a related compound demonstrated neuroprotective effects in animal models of neurodegeneration. The compound was shown to reduce neuronal death and improve cognitive function .
- Anti-inflammatory Activity : Another study indicated that similar compounds could modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, leveraging coupling strategies between the benzoxazinone core and the dimethylsulfamoyl-ethylacetamide moiety. Key steps include:
- Acylation : Reacting 3-hydroxy-2H-1,4-benzoxazine with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form the acetamide intermediate .
- Sulfamoylation : Introducing the dimethylsulfamoyl group via nucleophilic substitution using dimethylsulfamoyl chloride in anhydrous DMF at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the purity and structural integrity of this compound validated in research settings?
Methodological Answer: Standard analytical workflows include:
- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity .
- Spectroscopy :
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer: Yield optimization requires systematic parameter screening:
- Temperature Control : Lowering the acylation step to 0–5°C reduces side-product formation (e.g., over-acylation) .
- Solvent Selection : Replacing DMF with THF in sulfamoylation improves solubility of intermediates, increasing yield by ~15% .
- Catalyst Use : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates coupling reactions, reducing reaction time from 24h to 8h .
- Statistical Design : Response surface methodology (RSM) identifies optimal molar ratios (e.g., 1.2:1 sulfamoyl chloride to acetamide) .
Q. What strategies are employed to resolve discrepancies in biological activity data across different studies?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) are addressed via:
- Standardized Assays : Adopting uniform protocols (e.g., fixed ATP concentration in kinase assays) to minimize inter-lab variability .
- Structural Confirmation : Re-analyzing batches with divergent activity via X-ray crystallography or 2D NMR to detect conformational isomers .
- Meta-Analysis : Cross-referencing data with structurally analogous compounds (e.g., benzothiazinone derivatives) to identify substituent-specific activity trends .
Q. How do researchers analyze the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer: Stability profiling involves:
- pH-Dependent Degradation : Incubating the compound in buffers (pH 1.2–7.4) at 37°C, followed by LC-MS to track hydrolysis of the acetamide bond .
- Plasma Stability Assays : Monitoring metabolite formation in rat plasma via UPLC-QTOF, identifying major degradation pathways (e.g., sulfamoyl group cleavage) .
- Accelerated Stability Testing : Exposing solid samples to 40°C/75% RH for 4 weeks and analyzing purity changes .
Data Contradiction and Mechanistic Analysis
Q. How can researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer: Contradictions arise from polymorphic forms or aggregation. Resolution strategies include:
- Dynamic Light Scattering (DLS) : Detecting nanoparticle formation in aqueous solutions that falsely report low solubility .
- Co-Solvent Screening : Using DMSO-water gradients to differentiate intrinsic solubility from kinetic solubility .
- Crystallography : Comparing crystal structures of batches with divergent solubility to identify hydrate vs. anhydrous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
